molecular formula C19H21ClN2O5S B4931820 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide

2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B4931820
M. Wt: 424.9 g/mol
InChI Key: DOMQMPKOPLJTDE-UHFFFAOYSA-N
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Description

2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonylphenoxyacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the sulfonylphenoxy intermediate: This step involves the reaction of 4-chloro-2-morpholine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with acetamide: The sulfonylphenoxy intermediate is then coupled with 2-methylphenylacetamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Optimization of temperature and pressure: Reactions are often carried out under controlled temperature and pressure to ensure optimal reaction rates.

    Use of continuous flow reactors: For large-scale production, continuous flow reactors may be used to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by:

    Binding to specific molecular targets: Such as enzymes or receptors, thereby modulating their activity.

    Interfering with cellular pathways: Affecting processes like cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide: can be compared with other sulfonylphenoxyacetamides, such as:

Uniqueness

  • Structural Features : The presence of the morpholine ring and the sulfonyl group contributes to its unique chemical properties.
  • Biological Activity : Differences in biological activity compared to similar compounds may arise from variations in molecular structure.

Properties

IUPAC Name

2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-14-4-2-3-5-16(14)21-19(23)13-27-17-7-6-15(20)12-18(17)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMQMPKOPLJTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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